Cas no 13520-05-3 (2-Bromobenzene-1,3,5-tricarbonitrile)
2-Bromobenzene-1,3,5-tricarbonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-Bromobenzene-1,3,5-tricarbonitrile
- SY344962
- 2-Bromo-1,3,5-benzenetricarbonitrile
- YGFVWIQIZSXGMH-UHFFFAOYSA-N
- MFCD34563527
- 1,3,5-Benzenetricarbonitrile,2-bromo-
- 2-bromo-3,5-dicyanobenzonitrile
- SCHEMBL9352532
- 13520-05-3
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- Inchi: 1S/C9H2BrN3/c10-9-7(4-12)1-6(3-11)2-8(9)5-13/h1-2H
- InChI Key: YGFVWIQIZSXGMH-UHFFFAOYSA-N
- SMILES: BrC1C(C#N)=CC(C#N)=CC=1C#N
Computed Properties
- Exact Mass: 230.94321g/mol
- Monoisotopic Mass: 230.94321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 310
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 71.4Ų
2-Bromobenzene-1,3,5-tricarbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B958492-100mg |
2-Bromobenzene-1,3,5-tricarbonitrile |
13520-05-3 | 99% | 100mg |
¥151.20 | 2022-10-10 |
2-Bromobenzene-1,3,5-tricarbonitrile Suppliers
2-Bromobenzene-1,3,5-tricarbonitrile Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 2-Bromobenzene-1,3,5-tricarbonitrile
Chemical Profile of 2-Bromobenzene-1,3,5-tricarbonitrile (CAS No. 13520-05-3)
2-Bromobenzene-1,3,5-tricarbonitrile, with the chemical formula C₆H₂BrN₃ and CAS number 13520-05-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and materials science research. This tricyanated derivative of bromobenzene features a bromine substituent at the 2-position, flanked by three cyano groups at the 1, 3, and 5 positions. Its unique structural configuration imparts distinct reactivity and functional properties, making it a valuable intermediate in synthetic chemistry.
The compound's molecular structure consists of a benzene ring substituted with three cyano groups and one bromine atom. The cyano groups (–CN) are strong electron-withdrawing units that can influence the electronic properties of the aromatic ring, while the bromine atom introduces electrophilic reactivity at the ortho and para positions relative to itself. This combination makes 2-bromobenzene-1,3,5-tricarbonitrile a versatile building block for constructing more complex molecules through nucleophilic substitution, metal-catalyzed cross-coupling reactions, and other transformations.
In recent years, 2-bromobenzene-1,3,5-tricarbonitrile has been extensively studied for its potential applications in pharmaceutical synthesis. The cyano groups can be selectively reduced to amines or converted into other functional moieties, while the bromine atom can be displaced by various nucleophiles to introduce different substituents. These properties have made it a popular choice for designing novel heterocyclic compounds and drug candidates.
One of the most notable applications of 2-bromobenzene-1,3,5-tricarbonitrile is in the synthesis of bioactive molecules. Researchers have leveraged its reactivity to develop intermediates for antiviral and anticancer agents. For instance, studies have demonstrated its utility in constructing benzothiadiazine derivatives, which exhibit potent biological activity. The tricyanated system provides multiple sites for functionalization, allowing chemists to fine-tune the pharmacophoric properties of their target molecules.
Moreover, 2-bromobenzene-1,3,5-tricarbonitrile has found utility in materials science applications. Its ability to undergo polymerization or copolymerization with other monomers has been explored for creating advanced materials with tailored properties. These materials may find applications in electronics, coatings, or specialty polymers where precise control over molecular architecture is essential.
The synthesis of 2-bromobenzene-1,3,5-tricarbonitrile typically involves multi-step organic transformations starting from commercially available bromobenzene derivatives. The introduction of the cyano groups is commonly achieved through cyanation reactions such as nucleophilic aromatic substitution or metal-catalyzed cyanation protocols. The regioselectivity of these reactions is influenced by the electron-withdrawing nature of the existing cyano groups and the directing effects of the bromine atom.
In academic research circles, 2-bromobenzene-1,3,5-tricarbonitrile continues to be a subject of investigation due to its synthetic versatility and potential industrial relevance. Recent publications highlight its role in developing novel ligands for transition metal catalysis and in constructing macrocyclic compounds through intramolecular cyclization reactions. These advancements underscore its importance as a chemical scaffold in modern synthetic methodologies.
The handling and storage of 2-bromobenzene-1,3,5-tricarbonitrile require adherence to standard laboratory safety protocols to ensure safe handling. While it is not classified as a hazardous material under typical conditions, proper personal protective equipment (PPE) such as gloves and safety goggles should be worn during manipulation. Storage should be conducted in a cool、dry place away from direct sunlight to prevent degradation.
The future prospects for 2-bromobenzene-1,3,5-tricarbonitrile are promising as synthetic chemistry continues to evolve. Its unique structural features make it an attractive candidate for exploring new synthetic pathways and expanding its utility in drug discovery and material science. As research progresses, this compound is likely to remain a cornerstone in the development of innovative chemical solutions.
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